Hydrindantin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Modified Ninhydrin Reagents:

Hydrindantin serves as a crucial precursor for synthesizing modified ninhydrin reagents. These modified versions offer improved properties for specific applications compared to the traditional ninhydrin. For instance, some modified ninhydrin derivatives exhibit increased sensitivity and specificity for detecting certain amino acids, particularly those with side chains containing hydroxyl groups [].

Investigation of Chemical Reactions:

Researchers have utilized hydrindantin to study various chemical reactions. One notable example involves its use in exploring the mechanism of the Ruhemann's purple reaction, a key reaction in organic chemistry []. By investigating the reaction between hydrindantin and aldehydes, scientists gained valuable insights into the reaction mechanism and its potential applications.

Potential Applications in Material Science:

Limited research suggests potential applications of hydrindantin in material science. Studies have explored its use in developing photochromic materials, which change color upon exposure to light []. While these studies are in their early stages, they highlight the potential for further research into hydrindantin's material science applications.

Hydrindantin is thought to be an intermediate product in the ninhydrin test, a widely used method for detecting primary amines and ammonia []. While the exact mechanism is still being explored, hydrindantin formation likely plays a role in the characteristic purple color development observed during the test [].

Molecular Structure Analysis

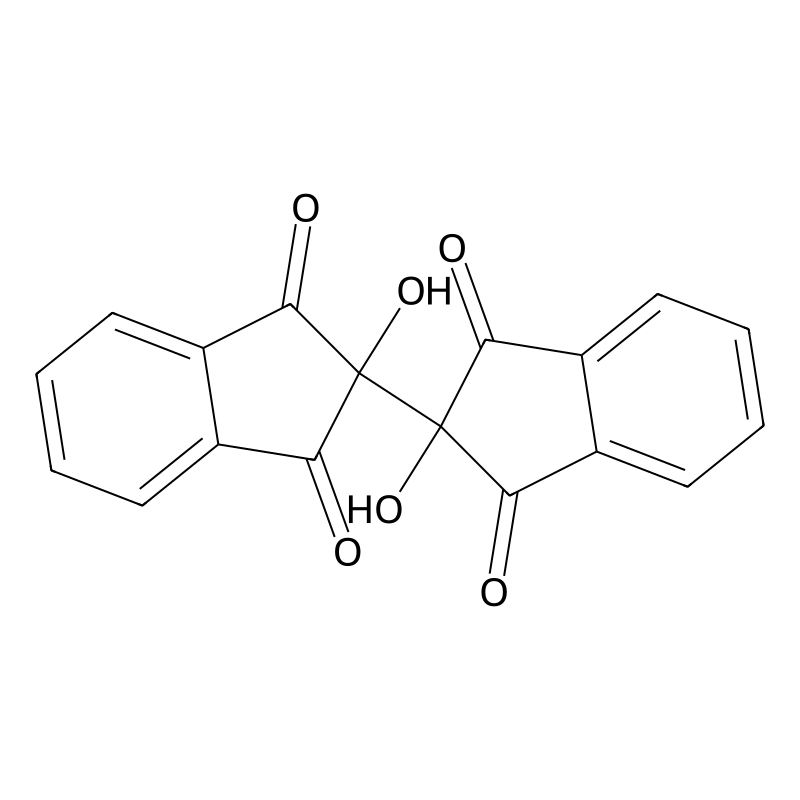

Hydrindantin has a complex molecular structure with the chemical formula C₁₈H₁₀O₆. It consists of a central bicyclic ring system formed by fusing two indane moieties (structures similar to naphthalene). Two hydroxyl groups (OH) are attached at positions 2 and 2' on the indane rings, and carbonyl groups (C=O) are present at positions 1, 1', 3, and 3' [].

This structure suggests potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which could influence its reactivity and stability.

Chemical Reactions Analysis

Synthesis:

Hydrindantin can be synthesized through various methods:

- Reduction of ninhydrin: Treatment of ninhydrin (a key component of the ninhydrin test) with reducing agents like ascorbic acid can yield hydrindantin [].

Ninhydrin (C₄H₄O₃) + Ascorbic Acid (C₆H₈O₆) -> Hydrindantin (C₁₈H₁₀O₆) + Dehydroascorbic Acid (C₆H₆O₆) + H₂O- Reaction with potassium cyanide: The action of potassium cyanide (KCN) on ninhydrin can also lead to hydrindantin formation [].

Decomposition

Hydrindantin decomposes at high temperatures, around 249-254°C [].

Other Reactions

The specific reactions of hydrindantin beyond its role in the ninhydrin test are not extensively documented in current scientific literature.

Physical and Chemical Properties

- Chemical formula: C₁₈H₁₀O₆ []

- Molar mass: 322.268 g/mol []

- Density: 4.44 g/cm³ (predicted) []

- Melting point: Decomposes at 250°C []

- Solubility: Very sparingly soluble in hot water, soluble in Methyl Cellosolve []. Decomposes in aqueous sodium carbonate and sodium hydroxide solutions [].

- Color: Prisms from acetone, turns reddish-brown at 200°C []. Shows deep purple color with ammonia and blue color with amino acids [].

The primary reaction involving hydrindantin occurs during the ninhydrin test for amino acids. In this process:

- Oxidative Deamination: When an amino acid is treated with ninhydrin, it undergoes oxidative deamination. This reaction liberates carbon dioxide and ammonia while producing hydrindantin as a byproduct.

- Formation of Colored Complexes: The ammonia released reacts with another molecule of ninhydrin to form diketohydrin, which exhibits a deep blue color known as Ruhemann's purple. The presence of hydrindantin is crucial for this reaction to occur effectively .

- Mechanism Overview:

Hydrindantin has been studied for its role in biochemical assays and its interaction with biological molecules. Its formation during the ninhydrin test indicates the presence of amino acids, which are essential for various metabolic processes in living organisms. While hydrindantin itself may not have direct biological activity, its presence is indicative of amino acid metabolism and protein synthesis pathways.

Hydrindantin can be synthesized through several methods:

- Ninhydrin Reaction: The most common method involves reacting ninhydrin with amino acids or amines under controlled conditions. This process typically occurs in an aqueous solution at elevated temperatures to facilitate the reaction.

- Precipitation Method: Upon mixing solutions containing ninhydrin and amino acids, hydrindantin precipitates out within 1 to 2 hours at room temperature .

- Chemical Modification: Alternative synthetic routes may involve modifying existing diketone compounds to yield hydrindantin through reduction or other organic transformations.

Hydrindantin plays a pivotal role in various applications:

- Amino Acid Analysis: It is primarily used in the ninhydrin test for detecting amino acids in biological samples, making it crucial for nutritional studies and clinical diagnostics.

- Forensic Science: The ninhydrin reaction, which produces hydrindantin, is employed in fingerprint detection on porous surfaces.

- Biochemical Research: Hydrindantin's formation is utilized in studying protein synthesis and metabolism.

Hydrindantin interacts primarily with amino acids and amines during the ninhydrin test:

- Amino Acids: The presence of various amino acids affects the yield and color intensity of the resulting complexes formed with ninhydrin.

- Ammonium Salts: Hydrindantin also reacts with ammonium salts, further illustrating its role in biochemical assays .

Several compounds share structural or functional similarities with hydrindantin:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Ninhydrin | C₉H₆O₄; tricyclic diketone | Acts as an oxidizing agent; produces hydrindantin |

| Diketohydrin | Related to hydrindantin; forms during reactions | Exhibits deep blue color; indicates presence of amines |

| Ruhemann's Purple | Colored complex formed from diketohydrin | Used as a visual marker in amino acid detection |

| Amino Acids | Organic compounds containing amine groups | Essential for protein synthesis; reactants in ninhydrin test |

Hydrindantin's uniqueness lies in its specific role as a reduced product of ninhydrin that facilitates the detection of amino acids through colorimetric changes, distinguishing it from other similar compounds involved in related reactions.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant